molecular formula C13H15NO3 B1273819 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid CAS No. 101004-93-7

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No.: B1273819
CAS No.: 101004-93-7
M. Wt: 233.26 g/mol
InChI Key: JULAETYRRYJIAR-UHFFFAOYSA-N
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Description

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is known for its unique structure, which includes an isoindoline moiety fused with a butanoic acid chain. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet, this compound has a hazard alert code of 2 . It may cause respiratory tract irritation (H335), skin corrosion/irritation (H315), and serious eye damage/eye irritation (H319) .

Biochemical Analysis

Biochemical Properties

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the signaling pathways involved in cell migration and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MMPs results in the inhibition of these enzymes, thereby affecting the degradation of extracellular matrix components . This binding interaction is crucial for its role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of certain metabolites . These interactions are essential for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these processes is important for determining its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . One common method includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often require precise temperature control and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped with advanced chemical reactors. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Safety measures are strictly followed to handle the reagents and intermediates involved in the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to its specific structural features and the range of reactions it can undergo.

Properties

IUPAC Name

3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)11(13(16)17)14-7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULAETYRRYJIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179655
Record name 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101004-93-7
Record name 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101004-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-α-(1-methylethyl)-1-oxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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